molecular formula C11H13F3N4 B13048250 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine

Katalognummer: B13048250
Molekulargewicht: 258.24 g/mol
InChI-Schlüssel: QZSABKLAUJEQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a chemical compound based on the privileged 1H-pyrazolo[4,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . This scaffold is recognized as a bioisostere of purine bases, allowing it to interact with a variety of enzymatic targets, which makes it a versatile building block for developing novel therapeutic agents . Derivatives of the pyrazolo[4,3-b]pyridine core have been investigated for a range of biomedical applications. Specifically, this structural class has been explored as a key component in positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . Furthermore, analogs have shown potential as inhibitors for various kinases, including cyclin-dependent kinases (CDK) and interleukin-2 inducible T-cell kinase (ITK), and as non-nucleoside reverse transcriptase inhibitors . The presence of both a tert-butyl group and a trifluoromethyl group on this core structure may influence the compound's physicochemical properties, such as metabolic stability and membrane permeability, and could be critical for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate for further exploration. It is strictly for use in laboratory settings. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H13F3N4

Molekulargewicht

258.24 g/mol

IUPAC-Name

1-tert-butyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C11H13F3N4/c1-10(2,3)18-7-4-6(11(12,13)14)5-16-8(7)9(15)17-18/h4-5H,1-3H3,(H2,15,17)

InChI-Schlüssel

QZSABKLAUJEQJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C2=C(C(=N1)N)N=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization via Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction

A recent efficient protocol for synthesizing pyrazolo[4,3-b]pyridines, which can be adapted for this compound, starts from readily available 2-chloro-3-nitropyridines. The process includes:

  • Conversion of 2-chloro-3-nitropyridines to pyridinyl keto esters via S_NAr.
  • Formation of hydrazones through the Japp–Klingemann reaction using arenediazonium salts.
  • Intramolecular nucleophilic substitution of the nitro group by the hydrazone anion, leading to pyrazole ring annulation in a one-pot manner.

This method benefits from operational simplicity, the use of stable arenediazonium tosylates, and the combination of azo-coupling, deacylation, and ring closure in a single step. The process also tolerates electron-withdrawing groups such as trifluoromethyl substituents on the pyridine ring, which is crucial for the target compound.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position of the pyrazolopyridine ring is typically introduced via:

  • Starting from trifluoromethyl-substituted pyridine derivatives, such as 2-chloro-3-(trifluoromethyl)pyridine.
  • Utilizing vapor-phase catalytic fluorination and chlorination processes on methylpyridine precursors to generate trifluoromethylpyridines with various substitution patterns.
  • Employing trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride in cyclocondensation reactions to assemble the trifluoromethylated heterocyclic core.

These methods allow the selective incorporation of trifluoromethyl groups on the pyridine ring with high yields and regioselectivity, which is essential for the biological and physicochemical properties of the final compound.

Installation of the tert-Butyl Group

The tert-butyl group on the pyrazole nitrogen is generally introduced by:

  • Alkylation of the pyrazole nitrogen using tert-butyl halides or tert-butyl sulfonates under basic conditions.
  • Alternatively, starting from tert-butyl-substituted pyrazole precursors that undergo subsequent cyclization with pyridine derivatives.

This step requires careful control of reaction conditions to avoid over-alkylation and to maintain the integrity of other sensitive substituents like the trifluoromethyl group.

Amination at the 3-Position

The amino group at the 3-position of the pyrazolopyridine is introduced by:

  • Reduction of nitro precursors at the 3-position after cyclization.
  • Direct amination reactions using suitable amine sources under catalytic or nucleophilic substitution conditions.

This functionalization is critical for the compound's activity and is usually performed as a late-stage modification to prevent interference with earlier synthetic steps.

Detailed Reaction Scheme (Illustrative)

Step Starting Material Reagents/Conditions Intermediate/Product Notes
1 2-Chloro-3-nitropyridine (with CF3 at 6-position) Base (e.g., K2CO3), nucleophile Pyridinyl keto ester S_NAr substitution
2 Pyridinyl keto ester + Arenediazonium tosylate Pyridine, room temp Hydrazone intermediate Japp–Klingemann reaction
3 Hydrazone intermediate Mild base (e.g., DABCO) Pyrazolo[4,3-b]pyridine core Intramolecular cyclization
4 Pyrazolo[4,3-b]pyridine core tert-Butyl halide, base N-tert-butyl pyrazolopyridine N-alkylation
5 Nitro-substituted pyrazolopyridine Reduction (e.g., catalytic hydrogenation) 3-Amino pyrazolopyridine Amination

Research Findings and Optimization Notes

  • The use of mild nucleophilic bases such as DABCO and secondary amines is preferred to avoid side reactions like ester hydrolysis or decomposition during cyclization.
  • The trifluoromethyl group enhances the compound’s stability and lipophilicity but requires careful handling during synthesis due to its electron-withdrawing nature affecting reactivity.
  • One-pot procedures combining azo-coupling, deacylation, and ring closure improve yield and operational simplicity, reducing purification steps.
  • Alkylation to install the tert-butyl group must be optimized to prevent N-alkylation at undesired sites or over-alkylation; reaction temperature and base choice are critical parameters.
  • Reduction of nitro groups to amines is typically achieved under catalytic hydrogenation conditions, ensuring high selectivity and yield.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Advantages Challenges
Pyrazolopyridine core formation S_NAr + Japp–Klingemann 2-Chloro-3-nitropyridines, arenediazonium salts, bases (DABCO) One-pot, high efficiency, stable intermediates Sensitive to strong bases, side reactions
Trifluoromethyl introduction Starting from trifluoromethylpyridines or cyclocondensation Trifluoroacetyl derivatives, catalytic fluorination Regioselective, high yield Requires specialized reagents and conditions
tert-Butyl group installation N-alkylation tert-Butyl halides, bases Straightforward, selective Control of alkylation site needed
Amination Nitro group reduction Catalytic hydrogenation High selectivity Requires careful control to avoid over-reduction

Analyse Chemischer Reaktionen

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazolo-Pyridine Derivatives

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related pyrazolo-pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine 1: tert-butyl; 6: -CF₃ 242.21 g/mol* Not explicitly reported (structural focus)
4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 4: -CH₃; 6: -CF₃ 232.18 g/mol Unknown (95% purity noted)
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) 3: 4-fluorophenyl; 6: 3,5-dimethoxyphenyl 389.39 g/mol Kit kinase inhibitor
3-Amino-1H-pyrazolo[3,4-b]pyridine derivatives Variable (e.g., aryl, alkyl) ~200–400 g/mol MELK kinase inhibitors
1-Tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: tert-butyl; 3: 2,5-dimethylbenzyl 309.41 g/mol Unknown (PDB ligand)

*Calculated based on molecular formula C₈H₁₀F₃N₅.

Key Observations :

  • Substituent Diversity : The tert-butyl group in the target compound distinguishes it from analogues like APcK110 (3,5-dimethoxyphenyl) or methyl-substituted derivatives .
  • Trifluoromethyl Impact : The -CF₃ group at position 6 is less common compared to halogenated or methoxy-substituted derivatives (e.g., APcK110) and may confer unique electronic properties .
  • Core Modifications : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., compound in ) share a similar tert-butyl substitution but differ in fused ring systems, altering target selectivity.
Kinase Inhibition

Pyrazolo-pyridine derivatives are prominent kinase inhibitors:

  • APcK110 : Inhibits Kit kinase (IC₅₀ < 100 nM) via binding to the ATP pocket .
  • 3-Amino-1H-pyrazolo[3,4-b]pyridine: Acts as a scaffold for MELK kinase inhibitors, with IC₅₀ values in the micromolar range .
Antimicrobial and Anticancer Activity
  • Compound 11 (bis-pyrazolo[3,4-b]pyridin-3-amine): Exhibits antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
  • 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one : Shows anti-proliferative effects on prostate cancer via mTOR/p70S6K inhibition .

Biologische Aktivität

1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-B]pyridine core with a tert-butyl group and a trifluoromethyl substituent. Its molecular formula is C11H13F3N4C_{11}H_{13}F_3N_4, and it has a molecular weight of approximately 270.25 g/mol.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit the interaction of proteins involved in critical cellular processes, such as neddylation pathways essential for cancer cell growth and survival .
  • Antitumor Activity : Some derivatives demonstrate potent antitumor effects by disrupting cellular signaling pathways, particularly in cancer cell lines with specific genetic amplifications .

Pharmacokinetics

The pharmacokinetic profile of related pyrazolo-pyridines suggests that modifications, such as the introduction of trifluoromethyl groups, can enhance oral bioavailability and metabolic stability. For instance, studies on similar compounds have shown improved plasma exposure and longer half-lives when administered orally .

Study 1: Inhibition of Neddylation

A study evaluated the effectiveness of a related pyrazolo-pyridine compound against neddylation in cancer cells. The compound demonstrated a significant reduction in cell proliferation at concentrations above its IC90 value, indicating strong potential for further development as an anticancer agent .

Study 2: Pharmacokinetic Evaluation

In a murine model, a structurally analogous compound was administered at a dose of 50 mg/kg. Results indicated sustained plasma levels above the therapeutic threshold for over 24 hours, underscoring the potential for clinical application in treating malignancies .

Comparative Analysis of Related Compounds

The following table summarizes key biological activities and properties of selected compounds within the pyrazolo-pyridine class:

Compound NameBiological ActivityOral BioavailabilityIC50 (μM)
This compoundAntitumor activity via protein inhibitionHighTBD
Pyrazolo-Pyridone AnalogNeddylation inhibitionModerate0.36
Another Pyrazolo CompoundCell cycle arrestLowTBD

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.